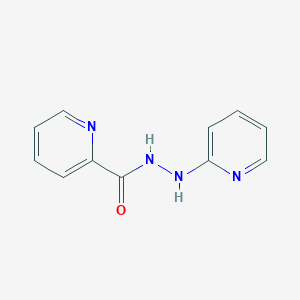

N'-(pyridin-2-yl)pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-(pyridin-2-yl)pyridine-2-carbohydrazide” is a chemical compound with a molecular formula of C11H10N4O . It is a monoclinic crystal structure .

Synthesis Analysis

The synthesis of “N’-(pyridin-2-yl)pyridine-2-carbohydrazide” involves the reaction of 2-pyridinecarboxaldehyde with 2-pyrazinoic acid hydrazide. The mixture solution is refluxed with stirring at 60 °C for 5 hours and filtered. The colorless crystals of the title structure are obtained after 15 days .Molecular Structure Analysis

The molecular structure of “N’-(pyridin-2-yl)pyridine-2-carbohydrazide” is monoclinic, P21/n (no. 14), a = 14.203 (3) Å, b = 11.036 (2) Å, c = 14.303 (3) Å, β = 109.91 (3)° V = 2107.9 (7) Å3, Z = 8, Rgt (F) = 0.0381, wRref (F2) = 0.1119, T = 293 (2) K .Wissenschaftliche Forschungsanwendungen

- PFI-90 Application : Researchers have synthesized N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under mild and metal-free conditions. The reaction involves C–C bond cleavage promoted by I2 and TBHP in toluene .

- PFI-90 Application : Some synthesized compounds, including PFI-90, exhibit inhibitory activities against CP4H. These compounds were evaluated using the MTT assay, with promising results .

- PFI-90 Application : Copper-catalyzed Csp3-H oxidation of pyridin-2-yl-methanes leads to the synthesis of pyridin-2-yl-methanones . Water serves as the oxidant under mild conditions .

Amide Synthesis

CP4H Inhibitors

Aromatic Ketone Synthesis

N-Heterocycle Formation

Wirkmechanismus

Target of Action

PFI-90, also known as “N’-(Pyridin-2-yl)picolinohydrazide” or “N’-(pyridin-2-yl)pyridine-2-carbohydrazide”, is a selective inhibitor of the histone demethylase KDM3B . KDM3B is a histone demethylase that plays a crucial role in gene expression by removing methyl groups from histones, thereby altering the chromatin structure and influencing gene transcription .

Mode of Action

PFI-90 inhibits the action of KDM3B, thereby affecting the transcriptional activity of genes . It has been shown to inhibit the PAX3-FOXO1 fusion oncogene, which is a major oncogenic driver in fusion-positive rhabdomyosarcoma . The compound binds directly to KDM3B, as confirmed by NMR techniques .

Biochemical Pathways

By inhibiting KDM3B, PFI-90 affects the methylation status of histones, particularly at positions K4 and K9 of histone 3 . This leads to changes in gene transcription, including the repression of PAX3-FOXO1 gene sets and the activation of apoptosis and myogenic differentiation pathways .

Result of Action

PFI-90 induces apoptosis and myogenic differentiation, leading to increased cell death . In fusion-positive rhabdomyosarcoma cell lines, PFI-90 has been shown to suppress growth both in vitro and in vivo . It also results in the downregulation of PAX3-FOXO1 activity, which is associated with delayed tumor progression .

Eigenschaften

IUPAC Name |

N'-pyridin-2-ylpyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPXNWBXDWHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(pyridin-2-yl)pyridine-2-carbohydrazide | |

Q & A

Q1: How does PFI-90 interact with its target, and what are the downstream effects?

A: PFI-90 demonstrates potent inhibitory activity against multiple KDMs, particularly KDM3B and KDM1A. [, , ] This inhibition occurs through direct binding of PFI-90 to the KDM enzymes. [] PFI-90's interaction with KDM3B leads to increased levels of the repressive histone mark H3K9me2 at PAX3-FOXO1 (P3F) target gene sites. [] This increase in H3K9me2 is associated with the downregulation of P3F-driven transcriptional activity, ultimately disrupting the oncogenic signaling driven by P3F in FP-RMS. []

Q2: What evidence is there for PFI-90's in vivo efficacy against FP-RMS?

A: Preclinical studies using mouse xenograft models of FP-RMS demonstrated that treatment with PFI-90 led to a delay in tumor progression compared to control groups. [] This finding highlights the potential of PFI-90 as a therapeutic agent for FP-RMS. Further research, including potential clinical trials, is needed to validate these promising preclinical results and assess the compound's efficacy and safety in human patients.

Q3: What are the potential advantages of targeting multiple KDMs with PFI-90 in the context of FP-RMS?

A: Targeting multiple KDMs simultaneously with PFI-90 could offer a multi-pronged approach to combatting FP-RMS. By inhibiting both KDM3B and KDM1A, PFI-90 effectively disrupts oncogenic P3F signaling while also promoting differentiation and apoptosis in FP-RMS cells. [] This dual mechanism of action may provide a more comprehensive therapeutic effect compared to targeting a single KDM. Furthermore, simultaneous inhibition of multiple KDMs could potentially mitigate the risk of resistance development, as tumor cells would need to acquire mutations affecting both KDM3B and KDM1A to evade PFI-90's effects. []

Q4: What future research directions are suggested by the findings on PFI-90?

A4: The research on PFI-90 opens several avenues for future investigation. Firstly, further exploring the structure-activity relationship of PFI-90 and developing analogs with improved potency and selectivity towards specific KDMs could be beneficial. Investigating the detailed mechanisms underlying KDM3B and KDM1A inhibition by PFI-90, including identifying the specific binding sites and interactions, would be valuable. Additionally, evaluating the potential of PFI-90 in combination therapies with existing FP-RMS treatments could provide further insights into its clinical utility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2861180.png)

![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)

![1-Benzyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2861194.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)